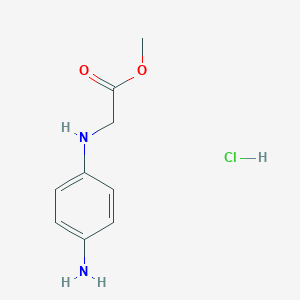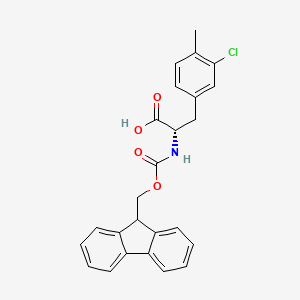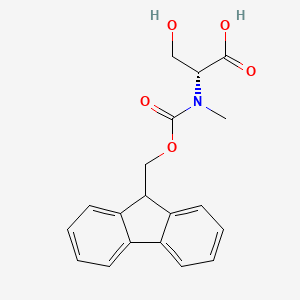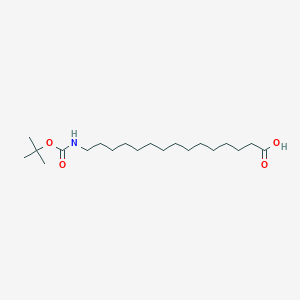
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is a chemical compound with the molecular formula C19H20N2O2 and a molecular weight of 308.37 . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl typically involves the protection of the amine group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted side reactions during subsequent synthetic steps. The general synthetic route includes:
Fmoc Protection: The amine group is protected using Fmoc chloride in the presence of a base such as triethylamine.
Cyclopropanation: The protected amine is then subjected to cyclopropanation reactions to introduce the cyclopropane ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Oxidation and Reduction: The cyclopropane ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Deprotection: The Fmoc group can be removed using mild base conditions, such as piperidine in DMF, to yield the free amine.
Scientific Research Applications
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Medicinal Chemistry: The compound serves as a building block for the synthesis of various bioactive molecules and pharmaceuticals.
Chemical Biology: It is used in the study of protein-ligand interactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl primarily involves its role as a protected amine intermediate. The Fmoc group provides stability during synthetic transformations and can be selectively removed to reveal the free amine, which can then participate in further reactions. The cyclopropane ring’s strain makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl can be compared with other Fmoc-protected amines and cyclopropane-containing compounds:
Fmoc-Protected Amines: Similar compounds include Fmoc-protected glycine and alanine, which are also used in peptide synthesis. the cyclopropane ring in this compound adds unique reactivity.
Cyclopropane-Containing Compounds: Other cyclopropane derivatives, such as cyclopropylamine, share the strained ring structure but lack the Fmoc protection, making them less suitable for peptide synthesis.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1-aminocyclopropyl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c20-19(9-10-19)12-21-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17H,9-12,20H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOLRCVEQPFSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone](/img/structure/B8179734.png)
![Methyl 2-[(5-aminopentyl)oxy]acetate HCl](/img/structure/B8179741.png)







